molecular formula C17H17NO4 B5783334 N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5783334
M. Wt: 299.32 g/mol
InChI Key: BQXOBZPTSFSFHA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as HDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. HDPC is a synthetic compound that belongs to the family of benzodioxine derivatives and has a molecular formula of C19H19NO4.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its stability and solubility in various solvents, which makes it easier to handle and use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential as an eco-friendly pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps that require specific reagents and conditions. The first step involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2,3-dimethylphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product, this compound.

Scientific Research Applications

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and antioxidant agent, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the industry, this compound has been used as a precursor for the synthesis of various compounds such as dyes, pigments, and polymers.

properties

IUPAC Name

N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-3-4-14-15(9-12)22-6-5-21-14/h3-4,7-9,19H,5-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXOBZPTSFSFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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